Vascular Adhesion Protein-1 (VAP-1) Inhibition: Potency Compared to Unsubstituted Pyrazole Analog
4-(1-Benzyl-1H-pyrazol-4-yl)aniline demonstrates potent inhibition of human VAP-1 enzyme activity. In contrast, a related analog lacking the N-benzyl group (a 1H-pyrazol-4-yl aniline derivative) shows substantially weaker activity, highlighting the critical role of the benzyl moiety for target engagement [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) against human VAP-1 (SSAO) |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | 4-(1H-pyrazol-4-yl)aniline derivative (CHEMBL1240954): IC50 = 60.3 nM |
| Quantified Difference | Target compound is 1.9-fold more potent. |
| Conditions | Human VAP-1 enzyme radiochemistry-enzymatic assay using 14C-benzylamine [1]. Human recombinant VAP-1 expressed in CHO cells, measured by coupled colorimetric method [2]. |
Why This Matters
This nearly two-fold increase in potency against VAP-1 provides a clear, quantifiable advantage for researchers developing anti-inflammatory or anti-angiogenic agents, potentially enabling lower dosing and improved therapeutic windows.
- [1] BindingDB. BDBM128993 (US8802679, 69). (n.d.). View Source
- [2] BindingDB. BDBM50416811 (CHEMBL1240954). (n.d.). View Source
